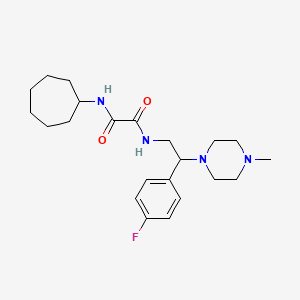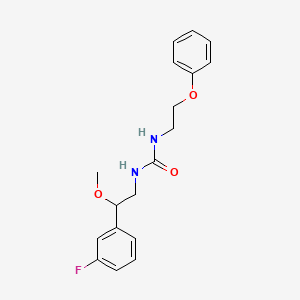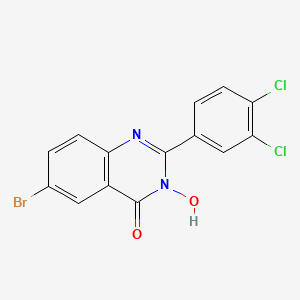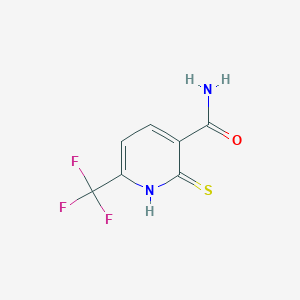![molecular formula C18H18ClFN2O2S B2476704 2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide CAS No. 866136-86-9](/img/structure/B2476704.png)
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide” is a synthetic organic compound . It has a molecular formula of C18H18ClFN2O2S . The average mass is 380.864 Da and the monoisotopic mass is 380.076141 Da .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group with Fe/NH4Cl . Subsequently, the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound leads to the formation of new sulfonamides and carbamates .Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It has a melting point of 124–127 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2-[(2-Chlorophenyl)Sulfanyl]-N-(3-Fluoro-4-Morpholinophenyl)Acetamide has shown promise in the field of anticancer research. A study by Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, including compounds with morpholinophenyl moieties, and evaluated their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds demonstrated potent activity against breast cancer cell lines, highlighting the potential of this class of compounds in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Spectroscopic and Computational Analysis
The molecule has also been the subject of spectroscopic and computational studies to understand its structural and electronic properties. Jenepha Mary, Pradhan, & James (2022) conducted a study using Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, to characterize the vibrational signatures of a similar compound. The study provided insights into the molecular structure, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, contributing to a deeper understanding of the compound's stereo-electronic interactions (Jenepha Mary, Pradhan, & James, 2022).
Enzyme Inhibition Activity
Research by Rehman et al. (2013) synthesized derivatives of the compound and screened them for their activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The results showed that the synthesized compounds were relatively more active against acetyl cholinesterase, indicating potential therapeutic applications in conditions associated with enzyme dysfunction (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure and crystallographic aspects of similar compounds have been extensively studied. Subasri et al. (2017) analyzed the crystal structures of certain derivatives, revealing their folded conformation and the inclination angles between different molecular rings. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Subasri et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRODQMHHHTMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)




![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![(2,2-Difluoro-5-azaspiro[2.4]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2476644.png)